molecular formula C24H17NO6 B14150938 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione CAS No. 89226-88-0

2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione

Cat. No.: B14150938
CAS No.: 89226-88-0
M. Wt: 415.4 g/mol
InChI Key: WYYJLDYEHWOYCW-UHFFFAOYSA-N
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Description

2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione is an organic compound with a complex structure that includes two benzyloxy groups and a nitro group attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione typically involves multiple steps. One common method starts with the nitration of naphthalene-1,4-dione to introduce the nitro group at the 5-position. This is followed by the protection of the hydroxyl groups with benzyl groups to form the benzyloxy derivatives. The reaction conditions often involve the use of strong acids for nitration and benzyl chloride in the presence of a base for the protection step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the benzyloxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-Bis(benzyloxy)-5-aminonaphthalene-1,4-dione.

Scientific Research Applications

2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy groups can also participate in binding interactions with proteins or nucleic acids, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(benzyloxy)benzoic acid
  • 2,3-Bis(benzyloxy)pyridine
  • 2,3-Bis(benzyloxy)succinic acid

Uniqueness

2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione is unique due to the presence of both benzyloxy and nitro groups on a naphthalene-1,4-dione core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89226-88-0

Molecular Formula

C24H17NO6

Molecular Weight

415.4 g/mol

IUPAC Name

5-nitro-2,3-bis(phenylmethoxy)naphthalene-1,4-dione

InChI

InChI=1S/C24H17NO6/c26-21-18-12-7-13-19(25(28)29)20(18)22(27)24(31-15-17-10-5-2-6-11-17)23(21)30-14-16-8-3-1-4-9-16/h1-13H,14-15H2

InChI Key

WYYJLDYEHWOYCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

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